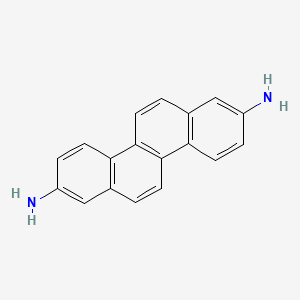

2,8-Diaminochrysene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,8-Diaminochrysene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of two amino groups at the 2 and 8 positions on the chrysene backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diaminochrysene typically involves the nitration of chrysene to produce 2,8-dinitrochrysene, followed by reduction to yield the desired diamino compound. One common method involves the use of nitric acid for nitration, followed by reduction with hydrazine hydrate in the presence of palladium on carbon (Pd-C) as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

General Reactivity of Aromatic Diamines

Aromatic diamines, such as 2,8-diaminochrysene, typically exhibit reactivity at the amino (-NH₂) groups and the aromatic π-system. Key reaction types include:

-

Acid-Base Reactions : Amino groups can act as weak bases, forming salts with acids (e.g., HCl) .

-

Oxidation : Aromatic amines are prone to oxidation, potentially forming nitroso, nitro, or quinone derivatives depending on conditions .

-

Electrophilic Aromatic Substitution (EAS) : The amino groups activate the aromatic ring toward nitration, sulfonation, or halogenation, directing incoming groups to para/meta positions .

Acylation

Amino groups react with acyl chlorides or anhydrides to form amides. For example:

This compound+2CH3COCl→2,8-diacetamidochrysene+2HCl

This reaction is common in protecting amino groups during synthesis .

Diazotization and Coupling

Under acidic conditions (e.g., HCl/NaNO₂), primary aromatic amines form diazonium salts. These intermediates can couple with phenols or aromatic amines to generate azo dyes . For this compound, this could yield bis-azo compounds:

Diazonium salt+Phenol→Azo-coupled product

Oxidation Pathways

Aromatic diamines undergo oxidation to form complex products. For example:

-

Air Oxidation : Prolonged exposure to air may lead to gradual oxidation, forming imine or quinone structures .

-

Chemical Oxidants : Strong oxidants like KMnO₄ or H₂O₂ could cleave the chrysene backbone or generate nitro derivatives .

Polymerization and Condensation

Diamines are key monomers in polyamide or polyimide synthesis. This compound could react with diacyl chlorides (e.g., terephthaloyl chloride) to form heat-resistant polymers:

This compound+ClCO-(Ar)-COCl→Polymer+2HCl

Such reactions are critical in high-performance material science .

Coordination Chemistry

The amino groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These complexes may exhibit catalytic or photophysical properties .

Challenges and Stability

-

Air Sensitivity : Amino groups may degrade upon prolonged air exposure, necessitating inert storage conditions .

-

Side Reactions : Competing reactions (e.g., over-oxidation) require precise control of reaction conditions .

Comparison to Related Diamines

Applications De Recherche Scientifique

Anticancer Properties

2,8-Diaminochrysene has been extensively studied for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including ovarian and colon cancers.

Case Study: Ovarian Cancer Treatment

A study demonstrated that this compound significantly reduced tumor numbers and volumes in mice bearing human ovarian cancer cells (SKOV-3). The compound led to a 35% reduction in tumor count and a 47% decrease in tumor volume when administered in vivo .

Table 1: Anticancer Efficacy of this compound

| Cancer Type | Reduction in Tumor Count | Reduction in Tumor Volume |

|---|---|---|

| Ovarian (SKOV-3) | 35% | 47% |

| Colon (HT-29) | 50% | Not specified |

Synthesis and Mechanism of Action

The synthesis of this compound involves complex chemical reactions including samarium-induced reductive dimerization of methyl cinnamate. This method allows for the effective production of the compound, which is then tested for its biological activities .

Material Science Applications

Beyond its medicinal uses, this compound is being explored for its properties in material science. Its unique structure may contribute to the development of advanced materials with specific electronic or optical properties.

Potential Applications:

- Organic Electronics: The compound's electronic properties could be harnessed for use in organic light-emitting diodes (OLEDs) or organic photovoltaics.

- Sensors: Its chemical reactivity may allow for applications in sensor technology, particularly in detecting environmental pollutants.

Toxicological Studies

While the therapeutic potential is significant, understanding the toxicological profile of this compound is crucial. Studies have indicated that while it shows promise as an anticancer agent, further research is needed to evaluate its safety and long-term effects on human health.

Table 2: Toxicological Findings

| Study Type | Findings |

|---|---|

| In vitro | Moderate cytotoxicity against normal cells |

| In vivo | Limited toxicity at therapeutic doses |

Mécanisme D'action

The mechanism by which 2,8-Diaminochrysene exerts its effects, particularly its anticancer properties, involves intercalation with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This disruption ultimately results in the inhibition of cancer cell growth and proliferation .

Comparaison Avec Des Composés Similaires

- 6,12-Diaminochrysene

- 2,6-Diaminoanthracene

- 2,7-Diaminophenanthrene

Comparison: 2,8-Diaminochrysene is unique due to the specific positioning of the amino groups, which influences its chemical reactivity and biological activity. Compared to 6,12-Diaminochrysene, this compound exhibits different electronic properties and steric effects, leading to distinct interactions with biological targets. Similarly, its reactivity differs from that of 2,6-Diaminoanthracene and 2,7-Diaminophenanthrene, making it a valuable compound for specific applications in research and industry .

Propriétés

IUPAC Name |

chrysene-2,8-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c19-13-3-7-15-11(9-13)1-5-17-16-8-4-14(20)10-12(16)2-6-18(15)17/h1-10H,19-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKDLNWEWQZIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C=CC4=C3C=CC(=C4)N)C=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.